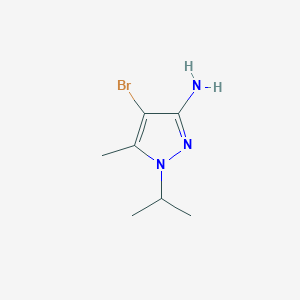

4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine

Description

4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine is a brominated pyrazole derivative characterized by an isopropyl group at the N1 position, a methyl group at C5, and an amine at C2. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . This compound has been listed by CymitQuimica but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name |

4-bromo-5-methyl-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c1-4(2)11-5(3)6(8)7(9)10-11/h4H,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYLRNWDDJDJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine typically involves the bromination of 1-isopropyl-5-methyl-1H-pyrazol-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular properties of 4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine with its analogues:

† *Calculated based on molecular formula.

Structural and Functional Differences

- Substituent Effects: The isopropyl group in the target compound increases steric bulk compared to analogues with smaller N1 substituents (e.g., ethyl in C₅H₈BrN₃ ). This may enhance metabolic stability but reduce solubility. Bromine at C4 is a common feature, but its position relative to other substituents (e.g., azo groups in or cyclopropyl in ) alters electronic properties. Bromine’s electron-withdrawing nature influences reactivity in cross-coupling reactions.

- Biological Activity: Pyrazole-3-amines are frequently evaluated as kinase inhibitors or antimicrobial agents . In contrast, 3-(4-bromophenyl)-1H-pyrazol-5-amine (MK52) from has shown promise in early-stage pharmacological screens due to its bromophenyl moiety, which enhances target affinity.

Key Research Findings

- Electronic Properties : Bromine at C4 reduces electron density at the pyrazole ring, making it susceptible to nucleophilic aromatic substitution (NAS) reactions. This is exploited in agrochemical intermediates .

- Steric Effects : Bulky groups like isopropyl (target) or cyclopropyl hinder crystallization, complicating structural characterization via XRD. SHELX software is commonly used for such analyses.

- Thermal Stability : Methyl and isopropyl groups in the target compound likely improve thermal stability compared to analogues with labile substituents (e.g., azo groups ).

Biological Activity

4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and an isopropyl group, which may influence its biological activity through various molecular interactions.

The biological activity of this compound is thought to stem from its interaction with specific biological targets. Similar compounds have shown efficacy against various strains of microorganisms and cancer cells, suggesting a multifaceted mechanism involving:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for cellular proliferation.

- Receptor Modulation : The pyrazole ring can interact with receptors, potentially leading to altered signaling pathways.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated in vitro against several cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Cell cycle arrest |

| HepG2 | 42.30 | Inhibition of proliferation |

These results suggest that the compound effectively induces apoptosis and inhibits cell growth in various cancer types.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Similar pyrazole derivatives have demonstrated activity against bacteria and fungi, indicating potential applications in treating infections.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of this compound against breast cancer cells (MCF7). The compound was found to significantly reduce cell viability with an IC50 value of 3.79 µM, suggesting potent cytotoxic effects. The mechanism was attributed to apoptosis induction via caspase activation.

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.